N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic hexadeca-2,4,6,9,11,13-hexaene core through a series of cyclization reactions.
Introduction of Functional Groups: The methoxyphenyl and propyl groups are introduced through substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of molecular interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene
- 16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Uniqueness
N-(2-methoxyphenyl)-12-propyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
312319-89-4 |
---|---|
Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C27H27NO2/c1-3-10-21-24-17-11-4-6-13-19(17)25(20-14-7-5-12-18(20)24)26(21)27(29)28-22-15-8-9-16-23(22)30-2/h4-9,11-16,21,24-26H,3,10H2,1-2H3,(H,28,29) |
InChI Key |
PDMYFFWFBFXATM-UHFFFAOYSA-N |
SMILES |
CCCC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC |
Canonical SMILES |
CCCC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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